4,4'-Bis(2-benzoxazolyl)stilbene
Overview
Description
2,2’-(1,2-Ethenediyldi-4,1-phenylene)bisbenzoxazole: is an organic compound with the molecular formula C28H18N2O2 . It is known for its unique structure, which includes two benzoxazole groups connected by a 1,2-ethenediyl-4,1-phenylene linkage. This compound is often used as an optical brightening agent due to its ability to absorb ultraviolet light and re-emit it as visible blue light, enhancing the appearance of materials by making them look whiter and brighter .
Mechanism of Action
Target of Action
It is known to exhibit consistently high absolute fluorescence quantum yields and a monoexponential lifetime in solutions . This property makes it useful in various applications such as a viscosity-sensitive fluorophore to investigate the curing parameters in the fabrication of UV-cured automotive organic protective coatings .
Mode of Action
The mode of action of 4,4’-Bis(2-benzoxazolyl)stilbene primarily involves its photophysical behavior. It exhibits consistently high absolute fluorescence quantum yields and a monoexponential lifetime in solutions . The fluorescence spectra show the expected peaks at 425 and 455 nm of the non-interacting molecules with a single fluorescence lifetime of 0.85 ns .
Biochemical Pathways
Its photophysical behavior and fluorescence properties suggest that it may interact with various biochemical pathways related to fluorescence and light absorption .
Result of Action
The molecular and cellular effects of 4,4’-Bis(2-benzoxazolyl)stilbene’s action primarily involve changes in fluorescence properties. In more concentrated solutions and on crystals, the presence of an excimer is revealed by the appearance of a broad peak around 540 nm, followed by the disappearance of the two main peaks at 460 nm on a time scale of about 10 ns .
Action Environment
The action, efficacy, and stability of 4,4’-Bis(2-benzoxazolyl)stilbene can be influenced by environmental factors such as concentration and the presence of other compounds. For instance, its photophysical behavior varies when dispersed in different environments such as in solution or in a poly(L-lactic acid) thermoplastic matrix at different concentrations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(1,2-Ethenediyldi-4,1-phenylene)bisbenzoxazole typically involves the condensation of o-aminophenol with terephthalaldehyde. The reaction is carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction conditions usually include heating the mixture to a temperature range of 150-200°C for several hours to ensure complete condensation .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,2’-(1,2-Ethenediyldi-4,1-phenylene)bisbenzoxazole can undergo oxidation reactions, particularly at the ethylene linkage, leading to the formation of various oxidized products.
Reduction: The compound can be reduced under specific conditions, although this is less common due to the stability of the benzoxazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used under controlled conditions.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed:
Oxidation: Oxidized derivatives of the ethylene linkage.
Reduction: Reduced forms of the compound, though less common.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry: 2,2’-(1,2-Ethenediyldi-4,1-phenylene)bisbenzoxazole is widely used as an optical brightening agent in the textile and paper industries. It enhances the whiteness and brightness of materials by absorbing ultraviolet light and re-emitting it as visible blue light .
Biology and Medicine: In biological research, this compound is used as a fluorescent probe due to its strong fluorescence properties. It can be used to label and track biological molecules in various assays and imaging techniques .
Industry: Apart from its use in textiles and paper, it is also employed in the plastics industry to improve the appearance of plastic products. Additionally, it is used in the formulation of detergents and cleaning agents to enhance their whitening effects .
Comparison with Similar Compounds
- 4,4’-Bis(2-benzoxazolyl)stilbene
- 2,2’-(1,2-Ethenediyldi-4,1-phenylene)bis(5-methyl-1,3-benzoxazole)
- 2,2’-(1,2-Ethenediyldi-4,1-phenylene)bis(4,6-diphenyl-1,3,5-triazine)
Comparison: While all these compounds share the benzoxazole moiety, 2,2’-(1,2-Ethenediyldi-4,1-phenylene)bisbenzoxazole is unique due to its specific ethylene linkage and phenylene structure. This unique structure imparts distinct optical properties, making it particularly effective as an optical brightening agent .
Properties
IUPAC Name |
2-[4-[(E)-2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl]phenyl]-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18N2O2/c1-3-7-25-23(5-1)29-27(31-25)21-15-11-19(12-16-21)9-10-20-13-17-22(18-14-20)28-30-24-6-2-4-8-26(24)32-28/h1-18H/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORACIQIJMCYPHQ-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C5=NC6=CC=CC=C6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)C5=NC6=CC=CC=C6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10892019 | |
Record name | 2,2'-[(1E)-1,2-Ethenediyldi-4,1-phenylene]bis[benzoxazole] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10892019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | Benzoxazole, 2,2'-(1,2-ethenediyldi-4,1-phenylene)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1533-45-5, 36422-63-6 | |
Record name | 2,2'-(Vinylenedi-4-phenylene)bis(benzoxazole) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001533455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC252132 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252132 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoxazole, 2,2'-(1,2-ethenediyldi-4,1-phenylene)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2'-[(1E)-1,2-Ethenediyldi-4,1-phenylene]bis[benzoxazole] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10892019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-(vinylenedi-p-phenylene)bisbenzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.769 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUORESCENT BRIGHTENER 393 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/128BY3ERD5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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